molecular formula C25H32N4O5S B11086564 Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone

Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone

Cat. No.: B11086564
M. Wt: 500.6 g/mol
InChI Key: PSADLIZCJXNCMO-UHFFFAOYSA-N
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Description

Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone is a complex organic compound characterized by the presence of morpholine, sulfonyl, and phenylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Core Structure: The initial step involves the formation of the core phenyl structure, often through a Friedel-Crafts acylation reaction.

    Introduction of Morpholine Groups: Morpholine groups are introduced via nucleophilic substitution reactions, where morpholine reacts with suitable halogenated intermediates.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Final Assembly: The final step involves coupling the phenylpiperazine moiety with the previously synthesized intermediate, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated intermediates and nucleophiles like morpholine in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxamide.

    Phenylpiperazine derivatives: Compounds like 1-(4-phenylpiperazin-1-yl)ethanone.

    Sulfonyl compounds: Compounds such as sulfonylureas.

Uniqueness

Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H32N4O5S

Molecular Weight

500.6 g/mol

IUPAC Name

morpholin-4-yl-[3-morpholin-4-ylsulfonyl-4-(4-phenylpiperazin-1-yl)phenyl]methanone

InChI

InChI=1S/C25H32N4O5S/c30-25(28-12-16-33-17-13-28)21-6-7-23(24(20-21)35(31,32)29-14-18-34-19-15-29)27-10-8-26(9-11-27)22-4-2-1-3-5-22/h1-7,20H,8-19H2

InChI Key

PSADLIZCJXNCMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)N4CCOCC4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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